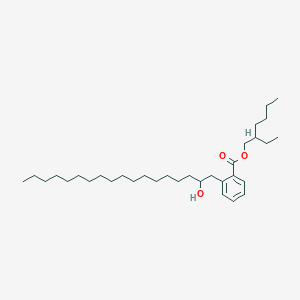![molecular formula C17H34O4 B14285902 Ethyl [(13-hydroxytridecyl)oxy]acetate CAS No. 138538-28-0](/img/structure/B14285902.png)
Ethyl [(13-hydroxytridecyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(13-hydroxytridecyl)oxy]acetate is an ester compound characterized by its unique structure, which includes a long hydrocarbon chain with a hydroxyl group and an ethyl acetate moiety. Esters like this compound are known for their pleasant odors and are often used in various applications, including fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [(13-hydroxytridecyl)oxy]acetate can be synthesized through the esterification of 13-hydroxytridecanol with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(13-hydroxytridecyl)oxy]acetate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Transesterification: It can undergo transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Transesterification: Acid catalysts and various alcohols.
Major Products Formed
Hydrolysis: 13-hydroxytridecanol and ethyl acetate.
Reduction: Corresponding alcohols or aldehydes.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl [(13-hydroxytridecyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism of action of Ethyl [(13-hydroxytridecyl)oxy]acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical pathways. The hydroxyl group in its structure allows it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl [(13-hydroxytridecyl)oxy]acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a shorter hydrocarbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl propionate: Similar in structure but with a different acid component
Uniqueness
The uniqueness of this compound lies in its long hydrocarbon chain with a hydroxyl group, which imparts distinct physical and chemical properties compared to simpler esters .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Eigenschaften
CAS-Nummer |
138538-28-0 |
|---|---|
Molekularformel |
C17H34O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
ethyl 2-(13-hydroxytridecoxy)acetate |
InChI |
InChI=1S/C17H34O4/c1-2-21-17(19)16-20-15-13-11-9-7-5-3-4-6-8-10-12-14-18/h18H,2-16H2,1H3 |
InChI-Schlüssel |
IBPDENDMICXIHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
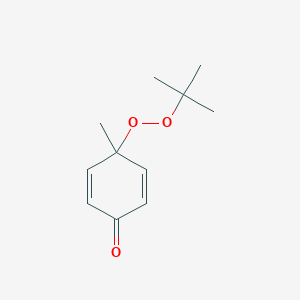
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
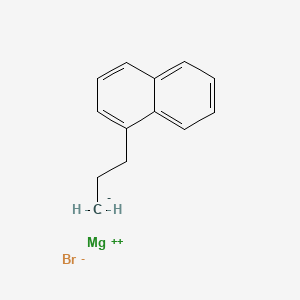
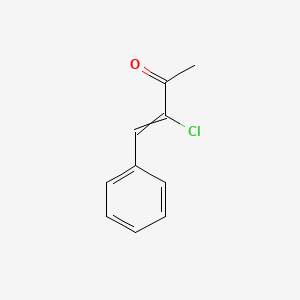
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
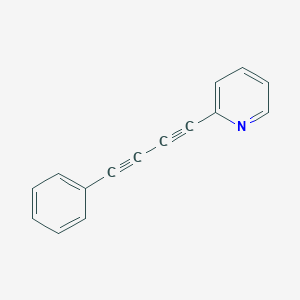
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

